molecular formula C11H13BrO3 B8655110 Ethyl 3-(4-bromo-3-hydroxyphenyl)propanoate CAS No. 702687-44-3

Ethyl 3-(4-bromo-3-hydroxyphenyl)propanoate

Cat. No.: B8655110
CAS No.: 702687-44-3
M. Wt: 273.12 g/mol
InChI Key: BFTJMPDRAYEKQT-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-3-hydroxyphenyl)propanoate is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a propionic acid ethyl ester moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-3-hydroxyphenyl)propanoate typically involves the bromination of 4-hydroxyacetophenone followed by esterification. One common method involves the reaction of 4-hydroxyacetophenone with bromine in acetic acid to yield 3-bromo-4-hydroxyacetophenone . This intermediate is then subjected to esterification with ethyl propionate under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-3-hydroxyphenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-Bromo-3-oxo-phenyl)-propionic acid ethyl ester.

    Reduction: Formation of 3-(3-Hydroxy-phenyl)-propionic acid ethyl ester.

    Substitution: Formation of various substituted phenyl propionic acid ethyl esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-bromo-3-hydroxyphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3-hydroxy-phenyl)-propionic acid ethyl ester
  • 3-(4-Fluoro-3-hydroxy-phenyl)-propionic acid ethyl ester
  • 3-(4-Iodo-3-hydroxy-phenyl)-propionic acid ethyl ester

Uniqueness

Ethyl 3-(4-bromo-3-hydroxyphenyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and stability, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

702687-44-3

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 3-(4-bromo-3-hydroxyphenyl)propanoate

InChI

InChI=1S/C11H13BrO3/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7,13H,2,4,6H2,1H3

InChI Key

BFTJMPDRAYEKQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a −10° C. solution of 3-(3-hydroxy-phenyl)-propionic acid ethyl ester (2.0 g, 10.31 mmol) in chloroform (0.2 M, 51 mL) was added N-bromosuccinimide (1.93 g, 10.83 mmol). After stirring at RT overnight, the solution was concentrated in vacuo and purified by flash column chromatography (SiO2, 5% to 15% ethyl acetate/hexanes) to give the product as a colorless oil (0.45 g, 16%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Yield
16%

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